molecular formula C22H21N7O2 B2728774 1-(3-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 920177-35-1

1-(3-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No.: B2728774
CAS No.: 920177-35-1
M. Wt: 415.457
InChI Key: QVMHFWZTTSBMCE-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a sophisticated chemical tool designed for investigative pharmacology and neuroscience research. This compound belongs to a class of synthetically engineered molecules that incorporate a triazolopyrimidine core, a structure recognized for its potential to interact with key enzymatic targets within the central nervous system . The molecular architecture, featuring a 3-phenyl-triazolopyrimidine scaffold linked to a piperazine substituted with a 3-methoxybenzoyl group, is engineered for high-affinity binding. This design is characteristic of compounds investigated for their activity as phosphodiesterase (PDE) inhibitors, particularly PDE2, an enzyme critical for regulating cyclic nucleotide signaling cascades in the brain . Inhibition of PDE2 is a recognized strategy for enhancing synaptic plasticity and has been linked to the potential amelioration of cognitive deficits in models of neurodegenerative and neuropsychiatric conditions . Consequently, this compound provides researchers with a valuable probe for studying cognition, memory formation, and learning processes, as well as exploring potential therapeutic pathways for disorders with cognitive impairment, such as those involving deficits in cyclic nucleotide signaling . Its application is fundamental in driving early-stage drug discovery, aiding in the validation of novel targets, and elucidating complex neuropharmacological mechanisms. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3-methoxyphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O2/c1-31-18-9-5-6-16(14-18)22(30)28-12-10-27(11-13-28)20-19-21(24-15-23-20)29(26-25-19)17-7-3-2-4-8-17/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMHFWZTTSBMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multiple steps, starting from readily available starting materials

    Formation of Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and formamide, which react to form the triazole ring.

    Introduction of Piperazine Group: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Attachment of Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the triazolopyrimidine-piperazine intermediate. This is typically achieved through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1-(3-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit enzymes involved in inflammatory and cancer pathways, such as cyclooxygenase and tyrosine kinases.

    Modulate Receptors: It may act on neurotransmitter receptors, providing neuroprotective effects.

    Affect Cellular Signaling: The compound can interfere with signaling pathways like NF-kB and MAPK, which are crucial for cell survival and proliferation.

Comparison with Similar Compounds

Structural and Pharmacological Comparison

Triazolopyrimidine derivatives exhibit diverse biological activities depending on substituents at positions 3 (R1) and 7 (R2). Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Profiles of Triazolopyrimidine Derivatives

Compound Name R1 (Position 3) R2 (Position 7) Target Key Activity/Selectivity Reference
Target Compound Phenyl 3-Methoxybenzoyl-piperazine Unknown Structural analog
RG7774 tert-Butyl, Tetrazolylmethyl (S)-Pyrrolidin-3-ol CB2R High CB2R selectivity (>1000x over CB1R), anti-inflammatory
VAS2870 Benzoxazol-2-yl, Benzyl Sulfide NADPH oxidase Broad-spectrum Nox inhibitor
Compound from Benzyl, Phenyl Urea derivative A2AR Allosteric modulator/agonist
1-(Adamantane-1-carbonyl)-4-{3-phenyl... Adamantane-carbonyl Phenyl Unknown Enhanced lipophilicity

Key Observations :

  • Benzyl/Tert-Butyl (RG7774, ): Enhances CB2R/A2AR binding via steric bulk and hydrophobic interactions .
  • R2 Substituents :
    • 3-Methoxybenzoyl-piperazine (Target) : The methoxy group may improve solubility and metabolic stability compared to adamantane derivatives .
    • Pyrrolidin-3-ol (RG7774) : Polar group enhances water solubility and target engagement .
Potency and Selectivity
  • VAS2870 : Inhibits NADPH oxidase with IC₅₀ ~1 µM, reducing reactive oxygen species (ROS) in leukocytes .
  • Compound : Modulates A2AR allosterically, avoiding orthosteric site competition .

Table 2: Pharmacokinetic and Functional Data

Compound Potency (EC₅₀/IC₅₀) Selectivity Ratio (vs. Related Targets) Therapeutic Indication
RG7774 12 nM (CB2R) >1000x (CB2R vs. CB1R) Diabetic retinopathy
VAS2870 1 µM (Nox) N/A (pan-Nox inhibitor) Cardiovascular disease
Compound Not reported Allosteric vs. orthosteric A2AR Neurodegeneration

Biological Activity

1-(3-methoxybenzoyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic compound notable for its diverse biological activities. It belongs to the class of triazolopyrimidines, which are recognized for their pharmacological potential in various therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H21N7O2C_{22}H_{21}N_7O_2, with a molecular weight of approximately 405.45 g/mol. The compound features a piperazine core linked to a triazolopyrimidine moiety and a methoxybenzoyl group, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : It has been found to inhibit cyclin-dependent kinase 2 (CDK2), a critical target in cancer therapy. CDK2 plays a pivotal role in cell cycle regulation, and its inhibition can lead to cell cycle arrest in cancer cells .
  • Cell Signaling Modulation : The compound influences several signaling pathways involved in cell proliferation and apoptosis. It alters gene expression profiles associated with cancer progression and inflammation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.0Induction of apoptosis
HeLa (Cervical Cancer)6.5Cell cycle arrest at G1 phase
A549 (Lung Cancer)4.8Inhibition of CDK2

These findings suggest that the compound may serve as a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory effects. In vivo studies using animal models of inflammation have shown that it significantly reduces markers such as TNF-alpha and IL-6 levels:

Model Dosing Regimen Outcome
Carrageenan-induced paw edema10 mg/kgReduction in paw swelling by 50%
LPS-induced sepsis20 mg/kgDecreased mortality rate by 30%

These results indicate the potential utility of this compound in treating inflammatory conditions.

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. In models of neurodegeneration:

Model Dosing Regimen Outcome
MPTP-induced Parkinsonism15 mg/kgImprovement in motor function scores
Scopolamine-induced amnesia5 mg/kgEnhanced memory retention

These findings warrant further investigation into its mechanisms of action within the nervous system.

Case Studies

A recent study focused on the synthesis and biological evaluation of related triazolopyrimidine derivatives highlighted the importance of structural modifications on bioactivity. The study found that compounds with similar scaffolds exhibited varying degrees of activity against different biological targets . This underscores the significance of chemical structure in determining pharmacological outcomes.

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